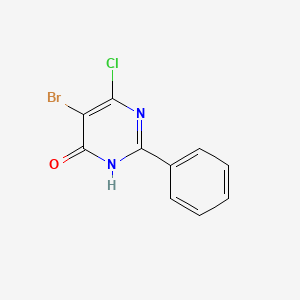
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a combination of pyrazole, pyridine, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the fluoropyridine moiety: This step involves the coupling of the pyrazole derivative with a fluoropyridine compound, often using palladium-catalyzed cross-coupling reactions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and nitriles.
Final coupling and protection: The final step involves coupling the intermediate compounds and protecting the carboxylate group with a tert-butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
作用机制
The mechanism of action of tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
tert-Butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate): Similar in structure but lacks the pyrazole moiety.
tert-Butyl 4-((6-chloro-2-pyridinyl)piperazine-1-carboxylate): Contains a chloro group instead of a fluorine atom.
Uniqueness
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is unique due to its combination of pyrazole, pyridine, and piperidine moieties, as well as the presence of both fluorine and tert-butyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C25H35FN6O2 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[[6-[(2-tert-butyl-5-methylpyrazol-3-yl)amino]-5-fluoropyridin-2-yl]methyl]-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C25H35FN6O2/c1-17-14-20(32(30-17)23(2,3)4)29-21-19(26)9-8-18(28-21)15-25(16-27)10-12-31(13-11-25)22(33)34-24(5,6)7/h8-9,14H,10-13,15H2,1-7H3,(H,28,29) |
InChI 键 |
GITYNVFVGCXQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)OC(C)(C)C)C#N)F)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
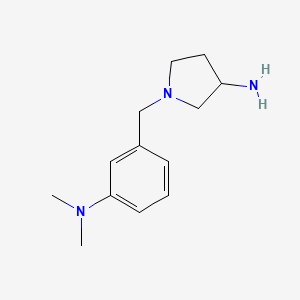
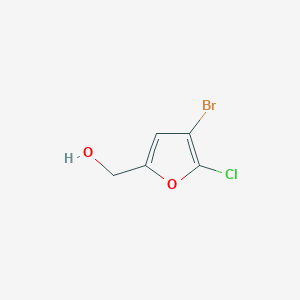
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)

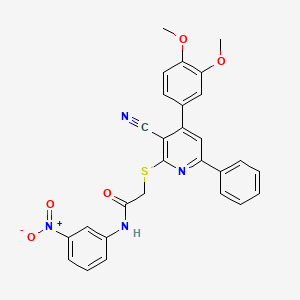
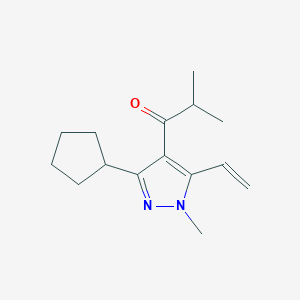
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
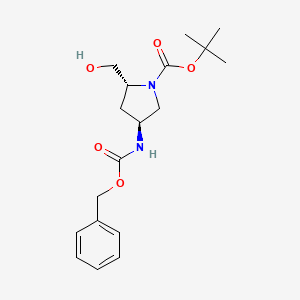
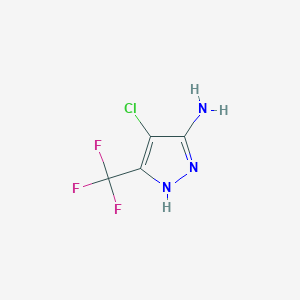
![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)
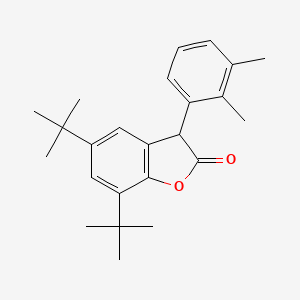
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)
